molecular formula C7H15NO3S B13157726 N-(Oxan-4-YL)ethane-1-sulfonamide

N-(Oxan-4-YL)ethane-1-sulfonamide

Cat. No.: B13157726
M. Wt: 193.27 g/mol
InChI Key: LSRSQOROJGLZGU-UHFFFAOYSA-N
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Description

N-(Oxan-4-YL)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . It is primarily used for research purposes and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxan-4-YL)ethane-1-sulfonamide typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. The reaction conditions usually involve the use of iodine as a catalyst, which is both cheap and eco-friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Oxan-4-YL)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It undergoes substitution reactions where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields sulfonic acids, while reduction yields amines.

Scientific Research Applications

N-(Oxan-4-YL)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Oxan-4-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets. It acts by inhibiting enzymes that are crucial for various biological processes. The sulfonamide group is known to mimic the structure of natural substrates, thereby competitively inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    N-(Oxan-4-YL)ethane-1-sulfonamide: C7H15NO3S

    N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-sulfonamide: C7H15NO4S

Uniqueness

This compound is unique due to its specific structure, which includes a six-membered oxane ring and a sulfonamide group. This structure imparts unique chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-(oxan-4-yl)ethanesulfonamide

InChI

InChI=1S/C7H15NO3S/c1-2-12(9,10)8-7-3-5-11-6-4-7/h7-8H,2-6H2,1H3

InChI Key

LSRSQOROJGLZGU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCOCC1

Origin of Product

United States

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